Cas no 7385-99-1 (Pyridine-2-carboxaldehyde 2-quinolylhydrazone)

Pyridine-2-carboxaldehyde 2-quinolylhydrazone is a versatile bidentate chelating ligand with a molecular formula of C₁₅H₁₁N₃. It features a pyridine-2-carboxaldehyde moiety linked to a 2-quinolylhydrazone group, enabling strong coordination with transition metals such as Cu(II), Ni(II), and Co(II). This compound exhibits excellent stability and selectivity in forming metal complexes, making it valuable in analytical chemistry for metal ion detection and separation. Its conjugated π-system enhances fluorescence properties, facilitating applications in chemosensors and optical materials. The rigid structure ensures high thermal and chemical resistance, suitable for catalytic and material science research. Its synthesis is straightforward, yielding high-purity products for precise experimental use.
Pyridine-2-carboxaldehyde 2-quinolylhydrazone structure
7385-99-1 structure
Product Name:Pyridine-2-carboxaldehyde 2-quinolylhydrazone
CAS No:7385-99-1
MF:C15H12N4
MW:248.28258228302
CID:85905
PubChem ID:6436860
Update Time:2025-11-01

Pyridine-2-carboxaldehyde 2-quinolylhydrazone Chemical and Physical Properties

Names and Identifiers

    • Pyridine-2-carboxaldehyde 2-quinolylhydrazone
    • PAQU
    • Picolinaldehyde-2-quinolylhydrazone
    • 2-Pyridinecarbaldehyde 2-quinolinylhydrazone
    • SR-01000643792-1
    • CCG-54712
    • 2-Pyridinecarboxaldehyde 2-(2-quinolinyl)hydrazone
    • 2-Pyridinecarbaldehyde 2-quinolinylhydrazone #
    • N-[(E)-2-pyridylmethyleneamino]quinolin-2-amine
    • Picolinaldehyde, 2-quinolylhydrazone
    • SCHEMBL1164644
    • NSC-527347
    • 2-Pyridylaldehyde 2-quinolylhydrazone
    • NSC 527347
    • Z49712213
    • 190437-40-2
    • N-(pyridin-2-ylmethylideneamino)quinolin-2-amine
    • MLS003373856
    • 2-Pyridinecarboxaldehyde, 2-(2-quinolinyl)hydrazone, [C(E)]-
    • NSC-693249
    • NSC527347
    • 2-Pyridinecarboxaldehyde 2-quinolylhydrazone
    • 2-Pyridinecarboxaldehyde, 2-quinolinylhydrazone
    • Picolinealdehyde-2-quinolylhydrazone
    • 7385-99-1
    • 2-Pyridinecarboxyaldehyde 2-quinolylhydrazone
    • pyridine-2-carbaldehyde quinolin-2-ylhydrazone
    • [C(E)]-2-Pyridinecarboxaldehyde 2-(2-quinolinyl)hydrazone
    • DTXSID2064654
    • Pyridine-2-aldehyde-2-quinolylhydrazone
    • VSX23C9AVF
    • AKOS001075485
    • N-[(E)-pyridin-2-ylmethylideneamino]quinolin-2-amine
    • 2-Pyridinecarboxaldehyde, 2-(2-quinolinyl)hydrazone
    • RQKUHYQNHJJIFO-GZTJUZNOSA-N
    • NSC693249
    • RQKUHYQNHJJIFO-BOPFTXTBSA-N
    • Inchi: 1S/C15H12N4/c1-2-7-14-12(5-1)8-9-15(18-14)19-17-11-13-6-3-4-10-16-13/h1-11H,(H,18,19)/b17-11+
    • InChI Key: RQKUHYQNHJJIFO-GZTJUZNOSA-N
    • SMILES: N1C(=CC=C2C=CC=CC=12)N/N=C/C1C=CC=CN=1
    • BRN: 480209

Computed Properties

  • Exact Mass: 248.10600
  • Monoisotopic Mass: 248.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 50.2

Experimental Properties

  • Color/Form: Powder or lump
  • Density: 1.19
  • Melting Point: 203-206°C
  • Boiling Point: 459.8°C at 760 mmHg
  • Flash Point: 231.9°C
  • Refractive Index: 1.656
  • PSA: 50.17000
  • LogP: 3.14880
  • Solubility: Not available

Pyridine-2-carboxaldehyde 2-quinolylhydrazone Security Information

Pyridine-2-carboxaldehyde 2-quinolylhydrazone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pyridine-2-carboxaldehyde 2-quinolylhydrazone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
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Additional information on Pyridine-2-carboxaldehyde 2-quinolylhydrazone

Pyridine-2-carboxaldehyde 2-quinolylhydrazone (CAS No. 7385-99-1): A Comprehensive Overview

Pyridine-2-carboxaldehyde 2-quinolylhydrazone, identified by its CAS number 7385-99-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic derivative has garnered attention due to its versatile applications and potential in various biochemical pathways. The compound's unique structure, featuring a pyridine ring conjugated with a quinolylhydrazone moiety, makes it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of Pyridine-2-carboxaldehyde 2-quinolylhydrazone consists of a pyridine core substituted with an aldehyde group at the 2-position and a hydrazone linkage to a quinoline ring. This configuration imparts distinct electronic and steric properties, enabling it to interact with biological targets in a specific manner. The presence of both electron-withdrawing and electron-donating groups within the molecule enhances its reactivity and binding affinity, making it a promising candidate for drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, particularly those involving enzymatic pathways. Pyridine-2-carboxaldehyde 2-quinolylhydrazone has emerged as a key intermediate in the synthesis of such inhibitors. Its ability to modulate enzyme activity has been explored in the context of inflammatory diseases, cancer, and neurological disorders. For instance, studies have demonstrated its potential in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in the pathogenesis of inflammation.

The pharmacological properties of Pyridine-2-carboxaldehyde 2-quinolylhydrazone have been extensively investigated in preclinical models. Research indicates that this compound exhibits significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, its ability to interact with metal ions has been leveraged in developing chelation therapy for metal toxicity. The compound's unique binding profile allows it to form stable complexes with transition metals, which can be exploited for therapeutic purposes.

One of the most intriguing aspects of Pyridine-2-carboxaldehyde 2-quinolylhydrazone is its role in medicinal chemistry as a building block for more complex molecules. Its structural features make it an ideal candidate for derivatization, allowing researchers to fine-tune its pharmacological properties. By introducing modifications such as halogen substituents or heterocyclic rings, scientists can enhance its bioavailability and target specificity. This flexibility has led to the development of several novel analogs with improved therapeutic efficacy.

The synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of pyridine-2-carboxaldehyde with hydrazine hydrate, followed by cyclization to form the hydrazone derivative. Recent advancements in synthetic methodologies have enabled more efficient and scalable production methods, making it more accessible for industrial applications.

The biological activity of Pyridine-2-carboxaldehyde 2-quinolylhydrazone has been further explored in vitro and in vivo studies. These investigations have revealed its potential as an antioxidant agent, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound's ability to modulate redox signaling pathways has significant implications for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In conclusion, , with its CAS number 7385-99-1, represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and pharmacological properties make it a valuable tool for developing new therapeutic agents. As research continues to uncover its potential benefits, this compound is poised to play a crucial role in addressing various health challenges.

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